![molecular formula C14H18O4 B3022274 7-(3-Methoxyphenyl)-7-oxoheptanoic acid CAS No. 898765-60-1](/img/structure/B3022274.png)
7-(3-Methoxyphenyl)-7-oxoheptanoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds such as methyl 7-oxoheptanoate has been reported using a two-step process starting from cycloheptanone, involving the formation of 1-methoxy-1-cycloheptene and subsequent ozonolysis . Another approach for synthesizing similar structures involves the alkylation of cycloheptatriene-7-carboxylic acid, followed by methylation with diazomethane . These methods could potentially be adapted for the synthesis of 7-(3-Methoxyphenyl)-7-oxoheptanoic acid by introducing the appropriate methoxyphenyl group at the right stage of the synthesis.
Molecular Structure Analysis
The molecular structure of 7-(3-Methoxyphenyl)-7-oxoheptanoic acid would consist of a seven-carbon chain with a terminal carboxylic acid group, a ketone functionality at the seventh carbon, and a 3-methoxyphenyl group attached to the same carbon. The presence of these functional groups would influence the compound's reactivity and interaction with other molecules. The methoxy group could potentially participate in hydrogen bonding, while the ketone could be involved in various chemical reactions such as reductions or further functional group transformations.
Chemical Reactions Analysis
While the specific chemical reactions of 7-(3-Methoxyphenyl)-7-oxoheptanoic acid are not detailed in the provided papers, compounds with similar structures have been shown to undergo isomerization reactions . Base-catalyzed isomerization of 7-(methoxycarbonyl)-1,3,5-cycloheptatriene results in the formation of various isomers, indicating that the compound might also exhibit interesting reactivity under basic conditions. Additionally, the ketone functionality could be involved in nucleophilic addition reactions, potentially leading to the formation of alcohols or other derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-(3-Methoxyphenyl)-7-oxoheptanoic acid can be inferred from related compounds. Methyl 7-oxoheptanoate, for example, has been synthesized and monitored using gas chromatography, suggesting that it is volatile enough to be analyzed by this method . The presence of the methoxyphenyl group in 7-(3-Methoxyphenyl)-7-oxoheptanoic acid would likely affect its boiling point, solubility, and overall stability. The compound's acidity, reactivity, and potential for forming hydrogen bonds would also be important properties to consider in its analysis and application.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as ferulic acid, have been found to interact with enzymes like endo-1,4-beta-xylanase .
Mode of Action
The exact mode of action of 7-(3-Methoxyphenyl)-7-oxoheptanoic acid remains unclear due to the lack of specific studies on this compound. For instance, ferulic acid, a compound with a similar methoxyphenyl structure, has been found to act as an agonist of certain enzymes .
Biochemical Pathways
For example, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, an end-product of gut microbiota from dietary polyphenols, has been found to affect the catabolic pathway of branched-chain amino acids .
Pharmacokinetics
A study on 3-(4-hydroxy-3-methoxyphenyl)propionic acid, a similar compound, found that it undergoes rapid metabolism and wide tissue distribution with a ≥12% absorption ratio .
Result of Action
For example, curcumin, a compound with a similar methoxyphenyl structure, has been found to have anti-inflammatory, antioxidant, and anticancer properties .
properties
IUPAC Name |
7-(3-methoxyphenyl)-7-oxoheptanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-18-12-7-5-6-11(10-12)13(15)8-3-2-4-9-14(16)17/h5-7,10H,2-4,8-9H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGAEXVSIVDMPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645298 | |
Record name | 7-(3-Methoxyphenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-Methoxyphenyl)-7-oxoheptanoic acid | |
CAS RN |
898765-60-1 | |
Record name | 3-Methoxy-ζ-oxobenzeneheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898765-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(3-Methoxyphenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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